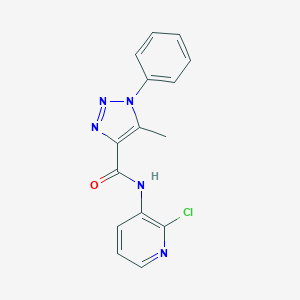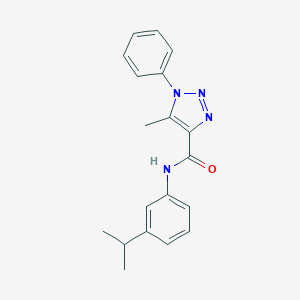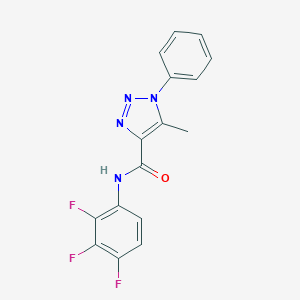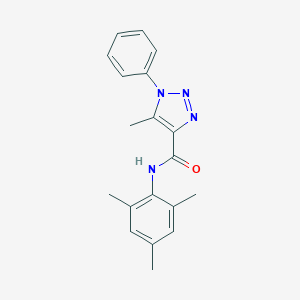![molecular formula C17H13F3N4O2 B278880 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan in 2006. TLR4 is a key receptor involved in the innate immune response to bacterial infections, and TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.
Mecanismo De Acción
1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide works by selectively inhibiting TLR4 signaling, which is a key pathway involved in the innate immune response to bacterial infections. TLR4 is expressed on the surface of immune cells and recognizes a variety of bacterial components, including lipopolysaccharide (LPS), which is found on the outer membrane of gram-negative bacteria. Binding of LPS to TLR4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide binds to a specific site on TLR4 and prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory mediators.
Biochemical and physiological effects:
1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have potent anti-inflammatory effects in animal models of sepsis, acute lung injury, and inflammatory bowel disease. It has also been shown to have antibacterial activity against a variety of gram-negative bacteria. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β. It has also been shown to reduce the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is its selectivity for TLR4 signaling, which makes it a useful tool for studying the role of TLR4 in inflammation and infection. However, one limitation is that it may not be effective in all types of bacterial infections, as some bacteria may use alternative pathways to activate the immune response. Additionally, the pharmacokinetics and pharmacodynamics of 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide may vary depending on the species and strain of animal used in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. One area of interest is its potential use in the treatment of sepsis, a life-threatening condition caused by a dysregulated immune response to infection. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has shown promise in animal models of sepsis, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another area of interest is its potential use in the treatment of inflammatory bowel disease, a chronic inflammatory disorder of the gastrointestinal tract. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-inflammatory effects in animal models of colitis, and further studies are needed to evaluate its potential as a therapeutic agent. Finally, there is interest in developing more potent and selective inhibitors of TLR4 signaling, which could have broader applications in the treatment of infectious and inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methylphenylhydrazine with 4-trifluoromethoxybenzaldehyde to form a hydrazone intermediate. This is followed by a cyclization reaction with ethyl acetoacetate to form the triazole ring. The final step involves the introduction of the carboxamide group using 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory and infectious diseases. It has been shown to have potent anti-inflammatory effects in animal models of sepsis, acute lung injury, and inflammatory bowel disease. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to have antibacterial activity against a variety of gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.
Propiedades
Nombre del producto |
1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Fórmula molecular |
C17H13F3N4O2 |
Peso molecular |
362.31 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4O2/c1-11-2-6-13(7-3-11)24-10-21-15(23-24)16(25)22-12-4-8-14(9-5-12)26-17(18,19)20/h2-10H,1H3,(H,22,25) |
Clave InChI |
CFMZNQCZRVIPGV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278797.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278798.png)
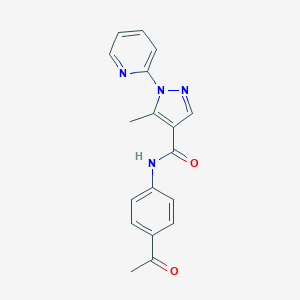
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278800.png)
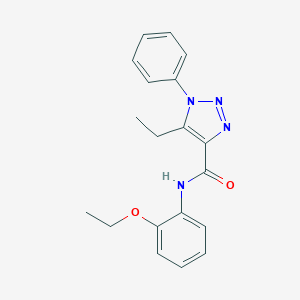
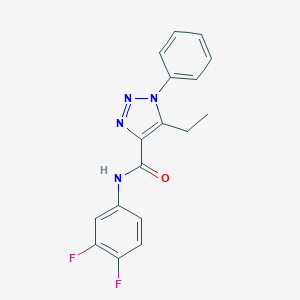
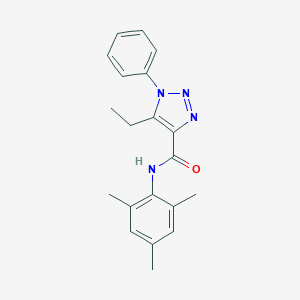
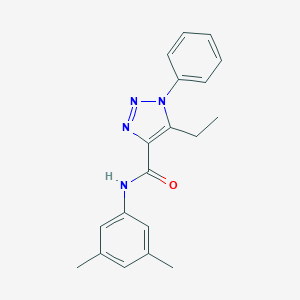
![5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278810.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)
